![molecular formula C24H25N3O7 B2879864 methyl 3-[6-(1,3-benzodioxol-5-ylmethylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate CAS No. 896384-74-0](/img/no-structure.png)
methyl 3-[6-(1,3-benzodioxol-5-ylmethylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains several functional groups, including a benzodioxole, an amino group, a carboxylate group, and a quinazoline group . These groups are common in many biologically active compounds and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzodioxole group would likely contribute to the aromaticity of the molecule, while the amino and carboxylate groups could participate in hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the presence of various functional groups. For example, its solubility would be affected by the polar carboxylate and amino groups, while its melting and boiling points would be influenced by the size and complexity of the molecule .科学的研究の応用
Synthesis and Chemical Properties
Quinazoline derivatives are synthesized through various chemical reactions, focusing on modifying their biological activities. For instance, the synthesis of quinazoline derivatives through the interaction of 3-methyl-3-ethyl-1-amino-2-ethoxycarbonyl-3,4-dihydronaphthaline with phenyl- and phenethylisothiocyanates has been explored. These reactions lead to compounds with potential monoamine oxidase (MAO) inhibition and antitumor activities, showcasing the chemical versatility and potential for modification of quinazoline compounds (Markosyan et al., 2008).
Biological and Therapeutic Applications
Quinazoline derivatives exhibit a range of biological activities, including antitumor, antimicrobial, and enzyme inhibition effects. These compounds have been studied for their ability to interact with biological targets such as enzymes involved in cancer progression and microbial growth. For example, certain quinazoline compounds have demonstrated moderate therapeutic effects against tumor models in mice, indicating potential for cancer treatment research (Markosyan et al., 2008). Additionally, quinazoline derivatives have been shown to inhibit monoamine oxidase, suggesting potential applications in neurological disorder research (Grigoryan et al., 2017).
Potential for Overcoming Drug Resistance
Research into quinazoline derivatives has also focused on overcoming drug resistance in cancer therapy. Some compounds have been designed to target multiple biochemical pathways, potentially overcoming resistance mechanisms that limit the efficacy of traditional chemotherapeutics. This area of research is crucial for developing more effective cancer treatments and highlights the significance of quinazoline derivatives in medicinal chemistry (Calvert et al., 1980).
作用機序
Safety and Hazards
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl 3-[6-(1,3-benzodioxol-5-ylmethylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate' involves the condensation of 2,4-dioxo-1H-quinazoline-7-carboxylic acid with 6-(1,3-benzodioxol-5-ylmethylamino)-6-oxohexanoic acid, followed by esterification with methanol to obtain the final product.", "Starting Materials": [ "2,4-dioxo-1H-quinazoline-7-carboxylic acid", "6-(1,3-benzodioxol-5-ylmethylamino)-6-oxohexanoic acid", "Methanol" ], "Reaction": [ "Step 1: Condensation of 2,4-dioxo-1H-quinazoline-7-carboxylic acid with 6-(1,3-benzodioxol-5-ylmethylamino)-6-oxohexanoic acid in the presence of a coupling agent such as DCC or EDC to form the intermediate 3-[6-(1,3-benzodioxol-5-ylmethylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylic acid.", "Step 2: Esterification of the intermediate with methanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to obtain the final product, methyl 3-[6-(1,3-benzodioxol-5-ylmethylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate." ] } | |
CAS番号 |
896384-74-0 |
製品名 |
methyl 3-[6-(1,3-benzodioxol-5-ylmethylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate |
分子式 |
C24H25N3O7 |
分子量 |
467.478 |
IUPAC名 |
methyl 3-[6-(1,3-benzodioxol-5-ylmethylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C24H25N3O7/c1-32-23(30)16-7-8-17-18(12-16)26-24(31)27(22(17)29)10-4-2-3-5-21(28)25-13-15-6-9-19-20(11-15)34-14-33-19/h6-9,11-12H,2-5,10,13-14H2,1H3,(H,25,28)(H,26,31) |
InChIキー |
UVHMTIBLCBIEQC-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCCC(=O)NCC3=CC4=C(C=C3)OCO4 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-[(2-Methylpropan-2-yl)oxycarbonyl]-3,4,6,6a-tetrahydro-2H-furo[2,3-c]pyrrole-3a-carboxylic acid](/img/structure/B2879782.png)
![Tert-butyl N-[5-amino-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]carbamate](/img/structure/B2879784.png)
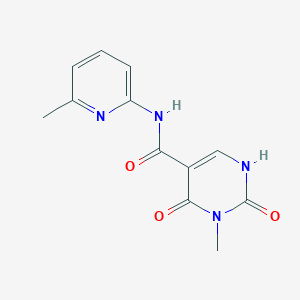

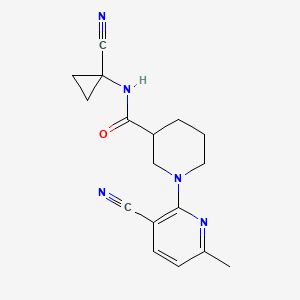
![2-(3-benzyl-4-oxo-6-piperidin-1-ylquinazolin-2-yl)sulfanyl-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2879795.png)
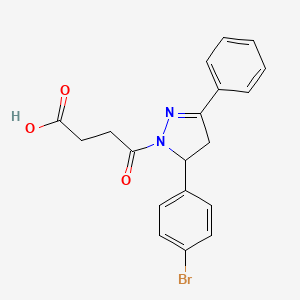
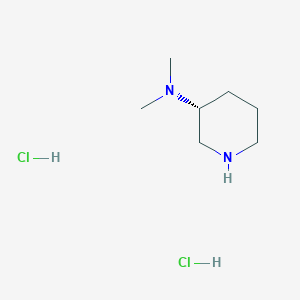
![ethyl 2-(7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)butanoate](/img/structure/B2879799.png)
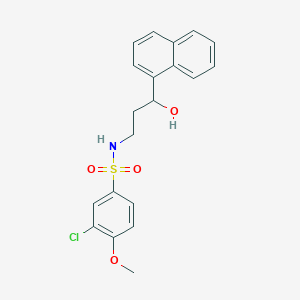
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(o-tolyl)propanamide](/img/structure/B2879801.png)
